molecular formula C6H11N3O3S B1285371 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 88398-41-8

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B1285371
CAS RN: 88398-41-8
M. Wt: 205.24 g/mol
InChI Key: IBDBHNUQSLREMB-UHFFFAOYSA-N
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Description

The compound "5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a methoxy group and a sulfonamide moiety suggests potential for various biological activities, as these groups are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide, typically involves the construction of the pyrazole core followed by functionalization at appropriate positions. For instance, a Lewis base catalyzed synthesis involving a 1,3-sulfonyl shift has been developed for the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles, which could be relevant for the synthesis of the compound . Additionally, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides has been reported, which could provide insights into the methods used for introducing methoxy and sulfonamide groups .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, X-ray single-crystal analysis has been used to determine the crystalline structure of related compounds, and quantum chemical calculations can predict energies, geometrical structure, and vibrational wavenumbers . These techniques could be applied to analyze the molecular structure of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including sulfonylation, which is a key step in introducing a sulfonamide group. The sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride has been described, providing a pathway for the synthesis of sulfonylated pyrazole derivatives . Moreover, the cyclization of certain precursors to form substituted nitrosopyrazoles has been reported, which could be relevant for the synthesis of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents present on the pyrazole ring. For instance, the presence of a methoxy group can affect the compound's solubility in organic solvents . The stability of the molecule can be analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization . Additionally, the presence of a sulfonamide group can confer specific biological activities, as sulfonamides are known to inhibit carbonic anhydrases, which are involved in various biochemical processes .

Safety And Hazards

The safety information for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S/c1-4-5(13(7,10)11)6(12-3)9(2)8-4/h1-3H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDBHNUQSLREMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568832
Record name 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide

CAS RN

88398-41-8
Record name 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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